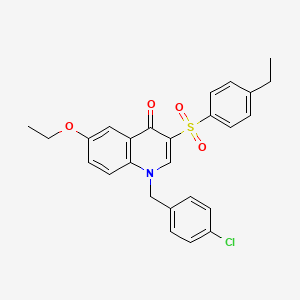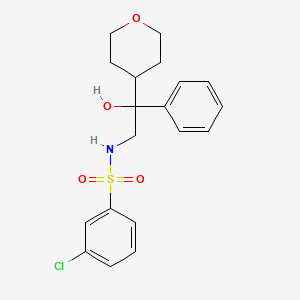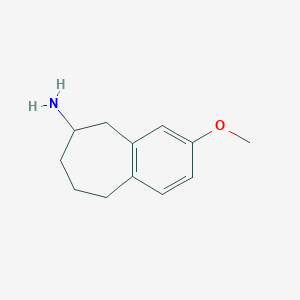
1-(4-chlorobenzyl)-6-ethoxy-3-((4-ethylphenyl)sulfonyl)quinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorobenzyl)-6-ethoxy-3-((4-ethylphenyl)sulfonyl)quinolin-4(1H)-one is a chemical compound that belongs to the quinolinone family. It is also known as TAK-659 and is currently under investigation for its potential use in treating various types of cancer.
Wirkmechanismus
Target of Action
Similar compounds have been shown to exhibit significant effects onallergic reactions . These reactions are often mediated by H1 receptors , which interact with histamine to cause allergies .
Mode of Action
It’s known that similar compounds, such as piperazine h1 receptor antagonists, have a higher affinity to h1 receptors than histamine . This suggests that the compound might interact with its targets by competitively inhibiting the binding of histamine to H1 receptors, thereby mitigating allergic reactions .
Biochemical Pathways
Allergies are associated with subsequent inflammation . Some derivatives of sulfonamides, which are part of the compound’s structure, have shown good anti-inflammatory activities . Therefore, it’s plausible that the compound may influence inflammatory pathways.
Pharmacokinetics
The different substitutions on the lipophilic or hydrophilic parts of similar compounds can modify their pharmacologic profile as well as pharmacokinetics .
Result of Action
The compound’s action results in significant effects on both allergic asthma and allergic itching . This suggests that the compound’s action at the molecular and cellular level could potentially alleviate symptoms associated with these conditions.
Action Environment
It’s known that allergic reactions occur in response to environmental substances known as allergens . Therefore, the compound’s efficacy could potentially be influenced by the presence or absence of these allergens.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(4-chlorobenzyl)-6-ethoxy-3-((4-ethylphenyl)sulfonyl)quinolin-4(1H)-one in lab experiments include its potent inhibitory effect on BTK and its potential use in treating various types of cancer. However, its limitations include the need for further investigation of its biochemical and physiological effects and its potential side effects.
Zukünftige Richtungen
For research on 1-(4-chlorobenzyl)-6-ethoxy-3-((4-ethylphenyl)sulfonyl)quinolin-4(1H)-one include the following:
1. Investigation of its efficacy in treating various types of cancer in clinical trials.
2. Exploration of its potential use in combination with other cancer therapies.
3. Investigation of its biochemical and physiological effects in more detail.
4. Development of more efficient synthesis methods.
5. Investigation of its potential use in other diseases and conditions.
Synthesemethoden
The synthesis of 1-(4-chlorobenzyl)-6-ethoxy-3-((4-ethylphenyl)sulfonyl)quinolin-4(1H)-one involves a multi-step process. The first step involves the reaction of 4-chlorobenzaldehyde with 2-ethoxyaniline to form 1-(4-chlorobenzyl)-2-ethoxy-1,2-dihydroquinolin-4(1H)-one. The second step involves the reaction of the intermediate product with 4-ethylbenzenesulfonyl chloride to form the final product.
Wissenschaftliche Forschungsanwendungen
1-(4-chlorobenzyl)-6-ethoxy-3-((4-ethylphenyl)sulfonyl)quinolin-4(1H)-one has shown promising results in preclinical studies for its potential use in treating various types of cancer, including lymphoma and leukemia. It works by inhibiting the activity of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in the growth and survival of cancer cells. Inhibition of BTK leads to the activation of apoptotic pathways and the suppression of cell proliferation.
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methyl]-6-ethoxy-3-(4-ethylphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClNO4S/c1-3-18-7-12-22(13-8-18)33(30,31)25-17-28(16-19-5-9-20(27)10-6-19)24-14-11-21(32-4-2)15-23(24)26(25)29/h5-15,17H,3-4,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKMEVDGBNQYFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OCC)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-2-phenylethenesulfonamide](/img/structure/B2854356.png)

![1-(4-Methoxyphenyl)sulfonyl-2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2854358.png)
![8-cyclohexyl-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2854359.png)
![Methyl 4-((6-acetyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate](/img/structure/B2854360.png)
![5-cyclopropyl-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B2854361.png)
![2-Methoxyethyl 4-[4-(carbamoylmethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2854364.png)


![2-[(1-Propan-2-ylpyrazol-4-yl)amino]acetic acid](/img/structure/B2854370.png)
![3-benzyl-8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2854373.png)
![3-[2-(2,4-Dichlorophenoxy)phenyl]acrylic acid](/img/structure/B2854375.png)
![ethyl 2-(2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)acetate](/img/structure/B2854376.png)
